1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 921512-32-5
VCID: VC4555750
InChI: InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Molecular Formula: C25H27N5O4
Molecular Weight: 461.522

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

CAS No.: 921512-32-5

Cat. No.: VC4555750

Molecular Formula: C25H27N5O4

Molecular Weight: 461.522

* For research use only. Not for human or veterinary use.

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide - 921512-32-5

Specification

CAS No. 921512-32-5
Molecular Formula C25H27N5O4
Molecular Weight 461.522
IUPAC Name 1-[8-[2-(4-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32)
Standard InChI Key KQSYGIZRFKJMGU-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N

Introduction

Synthesis

The synthesis of 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves multiple steps:

  • Preparation of the quinoline core: The quinoline derivative is synthesized using a Pfitzinger reaction involving isatin and ketones under basic conditions.

  • Functionalization of the quinoline: The oxoethoxy linker is introduced via etherification.

  • Formation of the piperidine carboxamide: Coupling reactions, often employing carbodiimide-based reagents like EDC and HOBt in DMF, are used to attach the piperidine moiety.

  • Attachment of the acetamidophenyl group: This step involves amidation reactions to introduce the amide functionality .

Optimization of reaction conditions (temperature, solvent choice, reaction time) is critical to achieving high yield and purity.

Mechanism of Action

Preliminary studies suggest that compounds with similar structural frameworks act by inhibiting specific enzymes or receptors. For example:

  • Quinoline derivatives are known for their antimalarial activity by targeting translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium falciparum .

  • The acetamidophenyl group can enhance binding affinity to biological targets through hydrogen bonding.

Further in vitro assays are necessary to elucidate its exact mechanism of action.

Applications

Potential applications include:

  • Antimalarial agents: Quinoline-based compounds have shown efficacy against multiple life stages of malaria parasites .

  • Anticancer research: Quinoline derivatives are explored for their cytotoxic effects against cancer cells .

  • Antimicrobial agents: The presence of amide groups enhances antimicrobial activity by interacting with bacterial enzymes .

Table 1: Comparative Data on Quinoline Derivatives

CompoundActivity (EC50)Target EnzymeApplication
Quinoline-4-carboxamide (reference) ~120 nMPfEF2Antimalarial
1-(8-(2-((4-Acetamidophenyl)amino)...)TBDTBDAntimalarial/Anticancer

Table 2: Key Reaction Conditions for Synthesis

StepReagent/ConditionYield (%)
Quinoline formationIsatin + ketone (Pfitzinger)~70
Piperidine couplingEDC + HOBt in DMF~85

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